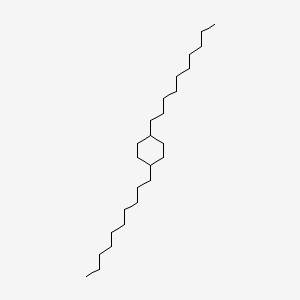
1,4-Didecylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Didecylcyclohexane is an organic compound with the molecular formula C26H52. It is a derivative of cyclohexane, where two decyl groups are attached to the 1 and 4 positions of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Didecylcyclohexane typically involves the alkylation of cyclohexane. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
1,4-Didecylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The decyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of decylcyclohexanol, decylcyclohexanone, or decylcyclohexanoic acid.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1,4-Didecylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkyl chain length on the physical and chemical properties of cyclohexane derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Medicine: Explored for its potential as a component in pharmaceutical formulations to enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
Mechanism of Action
The mechanism of action of 1,4-Didecylcyclohexane is primarily related to its hydrophobic interactions with other molecules. The long decyl chains allow the compound to interact with lipid membranes, potentially altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-n-octylcyclohexane: Similar structure but with shorter octyl chains.
1,4-Di-n-dodecylcyclohexane: Similar structure but with longer dodecyl chains.
1,4-Di-n-hexylcyclohexane: Similar structure but with even shorter hexyl chains.
Uniqueness
1,4-Didecylcyclohexane is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This balance makes it particularly suitable for applications where moderate hydrophobic interactions are desired, such as in drug delivery systems and lubricant formulations .
Properties
CAS No. |
55334-20-8 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
1,4-didecylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-25-21-23-26(24-22-25)20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
ZDOBWFOCGGBPNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCC(CC1)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)

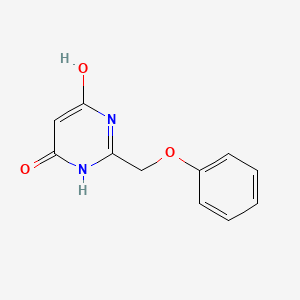

![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)

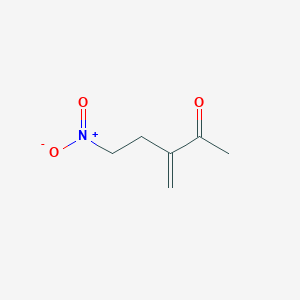

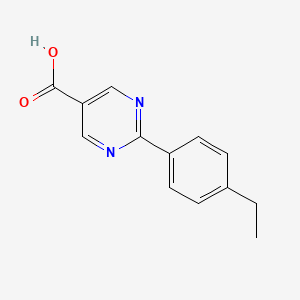
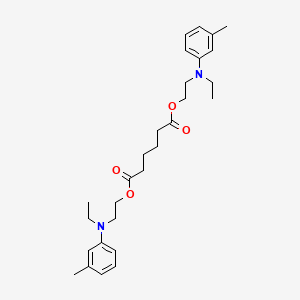
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

